N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a benzodioxol group and a benzyl-substituted acetamide side chain. The benzodioxol moiety (a methylenedioxy bridge) enhances metabolic stability, while the pyrimidoindole core may facilitate interactions with nucleic acids or enzyme active sites .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c31-23(28-18-10-11-21-22(12-18)34-16-33-21)14-30-20-9-5-4-8-19(20)24-25(30)26(32)29(15-27-24)13-17-6-2-1-3-7-17/h1-12,15H,13-14,16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVIPQCALLQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrimidoindole Core: This involves the condensation of an appropriate indole derivative with a pyrimidine precursor. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as cesium carbonate.
Coupling of the Benzodioxole and Pyrimidoindole Units: The final step involves the coupling of the benzodioxole moiety with the pyrimidoindole core through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzodioxole moiety.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the tubulin protein, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidoindole or Indole Cores
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ECHEMI-536707-48-9)
- Key Differences :
- Replaces the benzyl group with a 4-methoxyphenyl substituent on the pyrimidoindole core.
- Contains a sulfanyl (thioether) linkage instead of an oxygen-based acetamide bridge.
- The sulfanyl group could enable disulfide bond formation or interaction with cysteine residues in target proteins .
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (ECHEMI-537667-95-1)
- Key Differences :
- Substitutes the benzodioxol group with a dihydrobenzodioxin ring, reducing aromaticity.
- Features a methyl group on the pyrimidoindole core instead of benzyl.
- The smaller methyl group could reduce steric hindrance, enhancing binding to compact active sites .
Indole-Based Acetamide Derivatives ()
Compounds 10j , 10k , 10l , and 10m share an indole core with chloro, fluoro, nitro, or pyridinyl substituents:
| Compound | Substituents | Melting Point (°C) | Yield (%) | Notable Features |
|---|---|---|---|---|
| 10j | 3-Chloro-4-fluorophenyl | 192–194 | 8 | Halogenated substituents for enhanced lipophilicity |
| 10k | Naphthalen-1-yl | 175–176 | 6 | Bulky naphthyl group for π-π stacking |
| 10l | 4-Nitrophenyl | 190–191 | 14 | Strong electron-withdrawing nitro group |
| 10m | Pyridin-2-yl | 153–154 | 17 | Nitrogen-rich pyridine for H-bonding |
- The benzyl group in the target compound provides moderate steric bulk compared to 10k’s naphthyl group, balancing lipophilicity and solubility .
Oxadiazole-Thiol Acetamides ()
Compounds 8a-w feature a 1,3,4-oxadiazole-thiol linked to an indol-3-ylmethyl group and substituted acetamides:
- Key Differences :
- Oxadiazole-thiol replaces the pyrimidoindole core, introducing a sulfur atom for redox activity.
- Substituents on the acetamide include aryl groups (e.g., phenyl, nitrophenyl).
- Implications: The oxadiazole ring may confer metabolic resistance compared to pyrimidoindole. Thiol groups could enable covalent binding to target proteins, differing from the non-covalent interactions of the target compound .
Thiazole-5-Acetate Derivatives ()
Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile (4a):
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features multiple functional groups that contribute to its biological activity. The IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide. Its molecular formula is , with a molecular weight of 465.5 g/mol.
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting from benzodioxole and oxadiazole intermediates. Key reagents include various acids and bases to facilitate bond formation under controlled conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MV4-11 | 0.3 | Inhibition of MEK1/2 kinases leading to reduced ERK phosphorylation |
| Study 2 | MOLM13 | 1.2 | G0/G1 cell cycle arrest observed in treated cells |
These studies demonstrate the compound's ability to inhibit cell proliferation in leukemia cell lines through specific kinase inhibition.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies have indicated effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
These findings suggest that the compound may interfere with bacterial growth by targeting essential metabolic pathways.
The exact mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized to modulate cellular signaling pathways and inhibit critical processes necessary for cell survival and proliferation.
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on xenograft models demonstrated that oral administration of the compound resulted in significant tumor growth inhibition at doses as low as 10 mg/kg. The treatment led to a marked decrease in tumor size compared to control groups.
Case Study 2: Safety Profile Assessment
Toxicological assessments indicated that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs during histopathological examinations.
Q & A
Q. What are the key synthetic strategies for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, starting with the formation of the pyrimido[5,4-b]indole core via cyclization, followed by functionalization with benzyl and benzodioxol groups. Critical intermediates are characterized using H-NMR , C-NMR , and HRMS to confirm structural integrity. Reaction progress is monitored via TLC and HPLC to ensure purity and yield .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Resolves substituent positioning (e.g., benzyl group on the pyrimidoindole core) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
- HPLC : Quantifies purity (>95% typical for bioactive studies) .
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening includes:
- Anticancer assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) .
- Antimicrobial testing : Broth microdilution for MIC determination .
- Enzyme inhibition studies : Fluorescence-based assays for kinases or apoptosis regulators (e.g., Bcl-2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the pyrimido[5,4-b]indole core?
- Temperature control : Cyclization steps often require 80–110°C under reflux .
- Catalyst selection : Lewis acids (e.g., ZnCl) improve cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Stepwise purification : Column chromatography isolates intermediates, reducing side-product interference .
Q. What methodologies resolve contradictions in reported biological activity data?
- Orthogonal assays : Cross-validate anticancer activity using both cell viability (MTT) and apoptosis markers (Annexin V) .
- Purity reassessment : Contradictions may arise from impurities; reanalyze via HPLC-MS .
- Target engagement studies : Use SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., Bcl-2) .
Q. How do solvent polarity and pH affect the stability of the acetamide moiety during in vitro studies?
- Stability assays : Monitor degradation via HPLC under varying pH (4–9) and solvent systems (e.g., PBS vs. DMSO).
- Acetamide hydrolysis : Basic conditions (pH >8) may cleave the acetamide group, requiring buffered solutions at neutral pH .
Q. What computational approaches support structure-activity relationship (SAR) studies for analogs?
- Docking simulations : Map interactions with targets (e.g., Bcl-2) using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent electronegativity (e.g., benzodioxol vs. chlorophenyl) with bioactivity .
- ADMET prediction : SwissADME assesses pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
